REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[C:3]=1[N+:10]([O-:12])=[O:11].[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([NH2:19])[CH:14]=1>>[F:9][C:4]1[C:3]([N+:10]([O-:12])=[O:11])=[C:2]([NH:19][C:15]2[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=2)[CH:7]=[C:6]([F:8])[CH:5]=1
|
Name
|
|
Quantity
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5.28 mL
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Type
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reactant
|
Smiles
|
FC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
4.25 g
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Type
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reactant
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Smiles
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N1=CC(=CC=C1)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=C(C1)F)NC=1C=NC=CC1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |